N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (DPP) is a small molecule drug candidate that has shown promising results in various preclinical studies. It was first developed by scientists at the University of California, San Francisco, and was found to exhibit potent anticancer activity.
DPP is a white to off-white crystalline solid with a molecular formula of C19H26N4O. It has a molecular weight of 330.44 g/mol and a melting point of 123-125 °C. DPP is soluble in DMSO, ethanol, and methanol, but insoluble in water.
The synthesis of DPP involves a series of chemical reactions starting from 3,5-dicyclopropyl-1H-pyrazole. The final step involves the addition of butyramide to the pyrazole ring. The purity of DPP can be assessed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DPP can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. The identification of impurities and degradation products can also be achieved using HPLC.
DPP exhibits potent anticancer activity against a variety of cancer cell lines, including breast, ovarian, prostate, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DPP also exhibits selective toxicity towards cancer cells compared to normal cells.
The toxicity and safety of DPP have been evaluated in various animal models. In general, DPP is well-tolerated with a low toxicity profile. However, further toxicological studies are needed to determine its safety in humans.
DPP has a wide range of applications in scientific experiments, including cancer research, drug discovery, and chemical biology. It can be used as a tool compound to study the mechanism of cancer cell death and to identify novel drug targets.
DPP is a relatively new compound, and its full potential is yet to be explored. Currently, there are ongoing preclinical studies aimed at optimizing its efficacy and toxicity profile.
The potential implications of DPP in various fields of research and industry are vast. Its potent anticancer activity could lead to the development of novel cancer therapeutics that are more effective and less toxic than current treatments.
Despite its potential, DPP has some limitations that need to be addressed in future studies. One of the major limitations is its poor solubility, which can limit its bioavailability. Future studies should focus on improving the drug delivery system to enhance its efficacy. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
- Optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and toxicity profile. - Development of a drug delivery system to enhance its bioavailability. - Investigation of its potential in combination therapy with other anticancer agents. - Evaluation of its potential in other diseases, such as inflammatory and autoimmune disorders. - Characterization of its mechanism of action at the molecular level. - Development of biomarkers to predict its efficacy and toxicity. - Investigating its potential in preclinical and clinical settings for the treatment of cancer.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.